

NVP-LCQ195: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nvp-lcq195*

Cat. No.: *B1677049*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-LCQ195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK3, CDK5, and CDK9. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **NVP-LCQ195**. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this CDK inhibitor. The document summarizes key quantitative data, outlines detailed experimental methodologies for its biological characterization, and visualizes the underlying scientific principles and workflows.

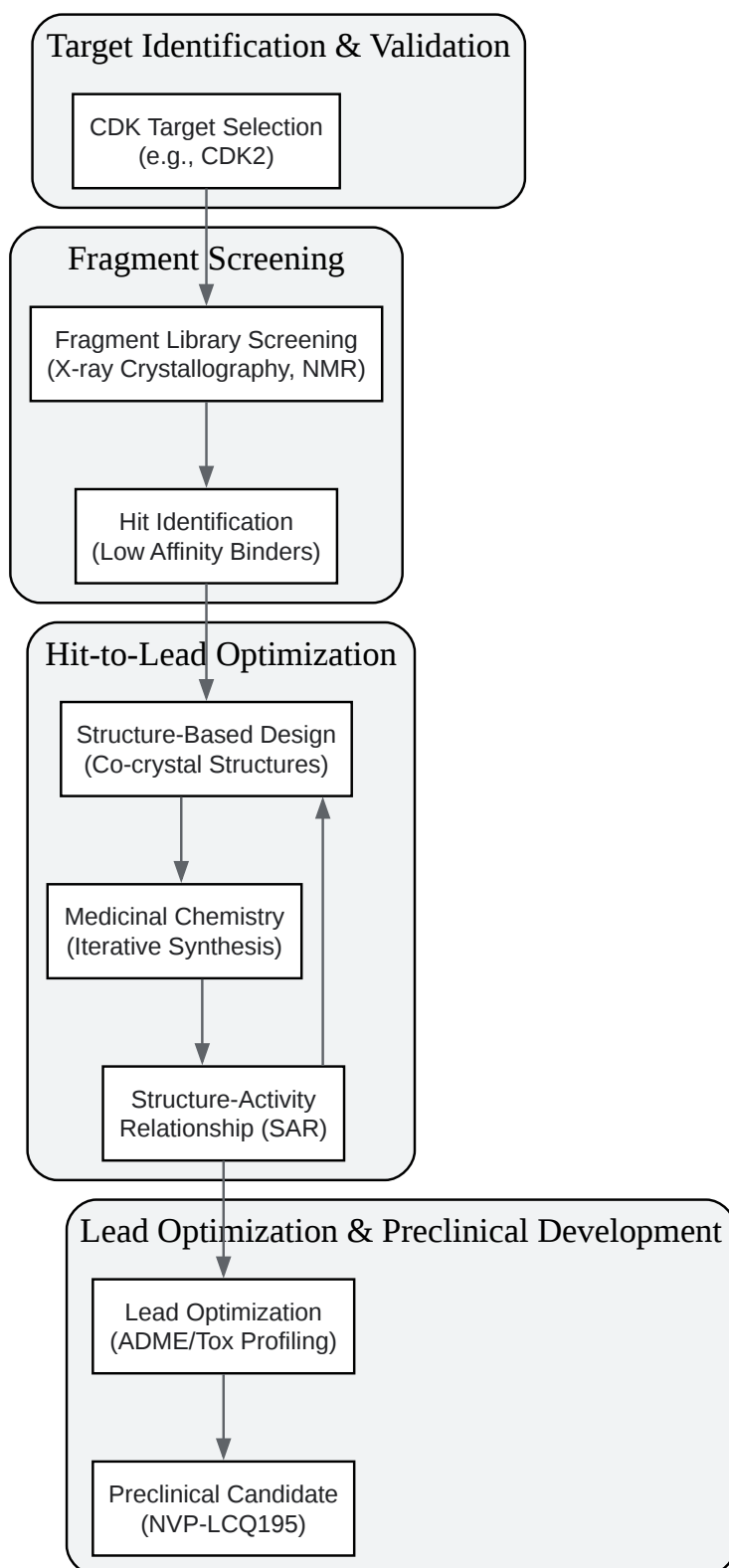
Discovery

NVP-LCQ195 was discovered by Astex Therapeutics utilizing their proprietary fragment-based drug discovery (FBDD) platform, Pyramid™.^[1] This approach involves screening libraries of low molecular weight fragments to identify those that bind to the target protein, in this case, cyclin-dependent kinases. These initial fragment hits, although typically exhibiting weak affinity, provide a highly efficient starting point for medicinal chemistry optimization. Through iterative structure-based design, guided by high-throughput X-ray crystallography of the fragment-protein complexes, these initial hits are evolved into highly potent and selective lead compounds.^[1] The development of **NVP-LCQ195** from a fragment hit to a preclinical candidate

showcases the power of FBDD in rapidly generating novel drug candidates with desirable pharmacological properties.

Discovery Workflow

The logical workflow for the fragment-based discovery of a CDK inhibitor like **NVP-LCQ195** can be conceptualized as a multi-stage process, beginning with target validation and culminating in the identification of a preclinical candidate.



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Figure 1: Fragment-Based Drug Discovery Workflow.

Synthesis

While a detailed, step-by-step synthesis protocol for **NVP-LCQ195** is not publicly available in peer-reviewed literature or patents, the general synthesis of similar heterocyclic kinase inhibitors often involves multi-step organic synthesis. The core scaffolds are typically constructed through a series of coupling reactions, condensations, and functional group interconversions. For a custom synthesis of **NVP-LCQ195**, it is recommended to consult with a specialized chemical synthesis provider.

Biological Activity

NVP-LCQ195 is a potent inhibitor of several key CDKs involved in cell cycle regulation and transcription. Its inhibitory activity has been characterized in various biochemical and cellular assays.

Quantitative Data

The inhibitory potency of **NVP-LCQ195** against a panel of cyclin-dependent kinases and its anti-proliferative activity in multiple myeloma (MM) cell lines are summarized below.

Target Enzyme	IC50 (nM)
CDK1/cyclin B	2
CDK2/cyclin A	2
CDK2/cyclin E	5
CDK3/cyclin E	42
CDK5/p25	1
CDK5/p35	1
CDK9/cyclin T1	15

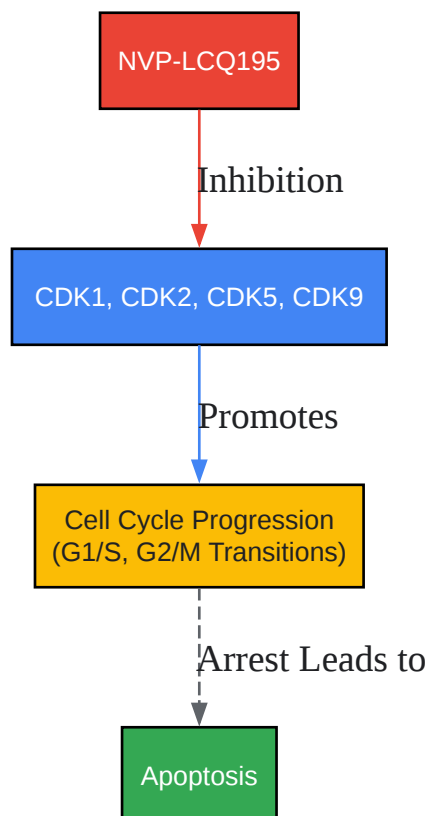
Table 1: In vitro inhibitory activity of **NVP-LCQ195** against various CDK complexes.

Cell Line	EC50 (μM)
Various MM Cell Lines	≤ 1

Table 2: Anti-proliferative activity of **NVP-LCQ195** in multiple myeloma cell lines.

Signaling Pathway

NVP-LCQ195 exerts its anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle progression. By blocking the activity of these kinases, **NVP-LCQ195** induces cell cycle arrest and subsequently apoptosis. The simplified signaling pathway is depicted below.



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References

- 1. astx.com [astx.com]

- To cite this document: BenchChem. [NVP-LCQ195: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis\]](https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis)

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